Ethyl 4-bromo-2-cyano-6-fluorobenzoate Ethyl 4-bromo-2-cyano-6-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1805187-86-3
VCID: VC2753733
InChI: InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)3-7(11)4-8(9)12/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=C(C=C1F)Br)C#N
Molecular Formula: C10H7BrFNO2
Molecular Weight: 272.07 g/mol

Ethyl 4-bromo-2-cyano-6-fluorobenzoate

CAS No.: 1805187-86-3

Cat. No.: VC2753733

Molecular Formula: C10H7BrFNO2

Molecular Weight: 272.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-2-cyano-6-fluorobenzoate - 1805187-86-3

Specification

CAS No. 1805187-86-3
Molecular Formula C10H7BrFNO2
Molecular Weight 272.07 g/mol
IUPAC Name ethyl 4-bromo-2-cyano-6-fluorobenzoate
Standard InChI InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)3-7(11)4-8(9)12/h3-4H,2H2,1H3
Standard InChI Key GILWKKFEZSNXMN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C=C1F)Br)C#N
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1F)Br)C#N

Introduction

Chemical Identity and Properties

Ethyl 4-bromo-2-cyano-6-fluorobenzoate is characterized by specific molecular identifiers that distinguish it from related compounds. The combination of halogen atoms (bromine and fluorine) with a cyano group creates a molecule with unique electronic properties and reactivity profiles.

Basic Identifiers

The compound is uniquely identified through several standardized classification systems used in chemical research and industry:

ParameterValue
CAS Number1805187-86-3
Chemical NameEthyl 4-bromo-2-cyano-6-fluorobenzoate
Molecular FormulaC₁₀H₇BrFNO₂
Molecular Weight272.07 g/mol
SMILESCCOC(=O)c1c(F)cc(Br)cc1C#N

These identifiers provide essential reference points for researchers working with this compound, enabling accurate database searching and ensuring experimental reproducibility across different laboratories .

Structural Features

Ethyl 4-bromo-2-cyano-6-fluorobenzoate contains several key functional groups that influence its chemical behavior:

  • Ethyl ester group: The carboxyl function is esterified with an ethyl group, providing moderate hydrophobicity and potential for hydrolysis reactions.

  • Cyano group: Located at the 2-position, this electron-withdrawing group significantly affects the electronic distribution within the aromatic ring, enhancing electrophilicity.

  • Bromine atom: Present at the 4-position, this substituent serves as a potential reaction site for cross-coupling reactions and increases the molecule's molecular weight and lipophilicity.

  • Fluorine atom: Positioned at the 6-position, this highly electronegative atom alters the electronic properties of the aromatic ring and potentially increases metabolic stability.

These structural elements collectively create a compound with rich potential for chemical transformations and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 4-bromo-2-cyano-6-fluorobenzoate are influenced by the presence of its various functional groups, particularly the electron-withdrawing cyano and halogen substituents.

Physical Properties

While specific experimental data for Ethyl 4-bromo-2-cyano-6-fluorobenzoate is limited in the available literature, properties can be inferred from structurally similar compounds:

PropertyExpected ValueBasis for Estimation
Physical StateSolid at room temperatureBased on similar benzoate esters
ColorWhite to off-whiteCommon for similar aromatic compounds
SolubilitySoluble in organic solvents (e.g., dichloromethane, ethyl acetate); limited solubility in waterBased on similar substituted benzoate esters
Melting PointLikely between 40-80°CEstimated from similar benzoate esters

Chemical Reactivity

The reactivity of Ethyl 4-bromo-2-cyano-6-fluorobenzoate is determined by its multiple functional groups:

  • Ester Group Reactivity: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions, potentially forming 4-bromo-2-cyano-6-fluorobenzoic acid.

  • Bromine Substitution: The bromine atom at the 4-position serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Negishi couplings), enabling carbon-carbon bond formation.

  • Cyano Group Reactivity: The cyano group can undergo various transformations including hydrolysis to carboxylic acid, reduction to primary amine, or participation in cyclization reactions.

  • Electronic Effects: The combined electron-withdrawing effects of the cyano, bromine, and fluorine substituents activate the aromatic ring toward nucleophilic aromatic substitution reactions at specific positions.

Structural Comparisons

Ethyl 4-bromo-2-cyano-6-fluorobenzoate belongs to a family of multi-substituted benzoate esters. Comparing it with structural analogs provides insight into how variations in substitution patterns affect properties and applications.

Positional Isomers and Related Compounds

Several structurally related compounds appear in the chemical literature with varying substitution patterns:

CompoundCAS NumberStructural DifferenceReference
Ethyl 2-bromo-6-cyano-4-fluorobenzoate1805590-80-0Variation in positions of bromine and fluorine
Methyl 4-bromo-2-cyano-6-methylbenzoate1805189-40-5Methyl ester and methyl group instead of fluorine
Ethyl 2-bromo-4-cyano-6-fluorobenzoate2044706-91-2Positional isomer with different arrangement of substituents
Ethyl 2-bromo-5-cyano-4-fluorobenzoate1807214-97-6Variation in positions of cyano and fluorine groups

These structural variations can significantly influence chemical reactivity, physical properties, and potential applications in organic synthesis and drug development. For instance, the position of the cyano group relative to the halogen substituents affects both the electronic distribution within the molecule and the regioselectivity of subsequent reactions.

Other Halogenated Benzoate Esters

Comparing Ethyl 4-bromo-2-cyano-6-fluorobenzoate with other halogenated benzoate esters that lack the cyano group provides additional context:

CompoundKey DifferencePotential Impact on Properties
Methyl 4-bromo-2-chloro-6-fluorobenzoateChlorine instead of cyano groupDifferent electronic effects and reactivity patterns
Methyl 4-bromo-2-fluorobenzoateSimpler structure lacking cyano groupLess activation toward nucleophilic aromatic substitution
Methyl 4-bromo-2-nitrobenzoateNitro group instead of cyano and fluorineStronger electron-withdrawing effect, different synthetic utility

The cyano group in Ethyl 4-bromo-2-cyano-6-fluorobenzoate likely enhances its electrophilicity compared to analogs that contain only halogen substituents, making it potentially more reactive toward nucleophilic attack at specific positions.

Future Research Directions

Research on Ethyl 4-bromo-2-cyano-6-fluorobenzoate and structurally related compounds could expand in several promising directions.

Synthetic Method Optimization

Development of more efficient and environmentally friendly synthetic routes could enhance accessibility:

  • Green Chemistry Approaches: Developing solvent-free or aqueous-based synthesis methods to reduce environmental impact.

  • Catalyst Development: Exploring novel catalysts that enable more selective functionalization of the aromatic ring.

  • Flow Chemistry Applications: Implementing continuous flow processes for scalable and controlled synthesis.

Structure-Activity Relationship Studies

Systematic investigation of how structural modifications affect properties and biological activities:

  • Positional Isomer Comparisons: Exploring how the arrangement of substituents influences reactivity and potential biological activities.

  • Substituent Variation: Examining the effects of replacing specific functional groups with bioisosteres.

  • Physicochemical Property Optimization: Investigating how structural modifications affect solubility, stability, and other key properties.

Application Development

Exploring specific applications based on the compound's unique structural features:

  • Targeted Drug Design: Utilizing the compound's structure in fragment-based drug discovery approaches.

  • Material Science Applications: Investigating potential applications in specialized materials requiring specific electronic properties.

  • Bioorthogonal Chemistry: Exploring the compound's potential in bioorthogonal reactions for biological labeling and imaging.

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